2,4-Dichloro-5-methylphenol

Descripción

Contextualization within Halogenated Phenols and Organic Chemistry

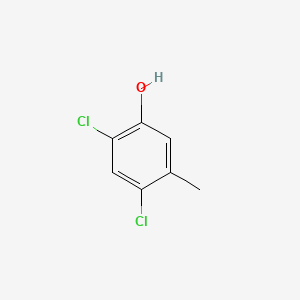

2,4-Dichloro-5-methylphenol is an organic compound belonging to the class of halogenated phenols. ontosight.ai Its structure features a phenol (B47542) ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5. This substitution pattern places it within the broader family of chlorinated phenols, which are aromatic compounds containing at least one covalently bonded chlorine atom to a phenol ring.

In the realm of organic chemistry, the presence of both chlorine and a methyl group on the phenol ring significantly influences the compound's reactivity and physical properties. ontosight.ai The chlorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment on the aromatic ring. This electronic nature dictates its behavior in various chemical reactions. Phenols, in general, are highly reactive towards electrophilic aromatic substitution, and the specific arrangement of substituents in this compound directs further reactions to particular positions on the ring. wikipedia.org

Halogenated phenols, as a class, have been a subject of extensive study due to their diverse applications and environmental presence. osti.govacs.org They are known for their use as intermediates in the synthesis of a wide range of other chemicals, including pesticides, herbicides, and pharmaceuticals. The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within this class of molecules.

Historical Perspective of Research and Development

Research into halogenated phenols has a long history, driven by their industrial importance. The synthesis and reactions of chlorinated phenols have been explored for decades, leading to various methods for their preparation. researchgate.net Early research often focused on direct chlorination of phenols, though achieving high selectivity for specific isomers like this compound required careful control of reaction conditions.

A significant portion of the historical research on compounds related to this compound has been in the context of producing herbicides. For instance, phenoxy herbicides, a major class of weed killers, are synthesized from chlorinated phenol precursors. The development of these herbicides spurred detailed investigations into the synthesis and chemistry of various chlorinated phenols.

Patents from the mid to late 20th century describe methods for preparing related compounds, highlighting the industrial interest in this area. For example, a 1975 patent details a method for preparing 2-nitro-4,6-dichloro-5-methylphenol, which involves the sulfonation and subsequent chlorination of 4-chloro-5-methylphenol. google.com This indicates that the foundational chemistry for producing such substituted phenols was well-established during this period.

Significance and Research Gaps in Contemporary Studies

In contemporary research, this compound and related halogenated phenols continue to be of interest for several reasons. They serve as important building blocks in synthetic chemistry for creating more complex molecules with potential biological activity. For example, their structural motifs are found in some pharmaceutical agents and specialty polymers. ontosight.ai

The antimicrobial properties of chlorinated phenols are also a subject of ongoing investigation. cymitquimica.com The ability of these compounds to disrupt the cell membranes of microbes is a key area of study. However, a significant research gap exists in fully understanding the spectrum of their biological activities and the precise mechanisms involved.

Furthermore, while the synthesis of these compounds is established, there is always a drive to develop more efficient and environmentally benign synthetic routes. researchgate.net Modern chemical research often focuses on improving the selectivity and yield of reactions while minimizing waste and the use of hazardous reagents.

A critical area with significant research gaps is the comprehensive understanding of the environmental fate and toxicological profiles of many halogenated phenols. osti.govacs.org While some data exists, a complete picture of their persistence, bioaccumulation potential, and long-term effects on various organisms is often lacking. osti.gov Further research is needed to fill these knowledge gaps and ensure the safe use and management of these compounds.

Data Table

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O | lookchem.com |

| Molecular Weight | 177.03 g/mol | lookchem.com |

| CAS Number | 1124-07-8 | lookchem.com |

| Melting Point | 73 °C | lookchem.com |

| Boiling Point | 235.5 °C at 760mmHg | lookchem.com |

| Flash Point | 108.9 °C | lookchem.com |

| Density | 1.382 g/cm³ | lookchem.com |

| pKa | 8.17 ± 0.23 | lookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCNJVOXMCCKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150025 | |

| Record name | 4,6-Dichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-07-8 | |

| Record name | 2,4-Dichloro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X574MBA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Methylphenol

Established Synthetic Pathways for 2,4-Dichloro-5-methylphenol Precursors

The primary precursor for this compound is m-cresol (B1676322) (3-methylphenol). The synthesis of m-cresol and its subsequent chlorination are critical steps in the production pathway. Industrial production of cresols often results in isomeric mixtures that require separation. google.com While o-cresol (B1677501) can be separated by distillation, the close boiling points of m-cresol and p-cresol (B1678582) necessitate other methods like complexation-crystallization. google.com

A major industrial method for producing cresols involves the sulfonation of toluene (B28343). core.ac.uk This process can be controlled to favor the formation of specific isomers. Thermodynamically controlled sulfonation at high temperatures leads to an equilibrium mixture rich in the meta isomer of toluenesulfonic acid. chemcess.com Subsequent alkali fusion of this mixture yields a cresol (B1669610) isomer distribution with a high percentage of m-cresol. chemcess.com

Once m-cresol is obtained, regioselective chlorination is performed to yield the desired dichlorinated product. The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is a common method for the chlorination of phenols. mdpi.com Research has focused on developing catalyst systems to enhance para-selectivity in the chlorination of cresols. mdpi.com For m-cresol, specific catalysts have been identified that can direct the chlorination to the desired positions to form this compound. mdpi.com

Table 1: Regioselectivity in the Chlorination of m-Cresol

| Chlorinating Agent | Catalyst System | Key Outcome |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | AlCl₃ / Poly(alkylene sulphide)s | High para/ortho ratios can be achieved, enabling selective synthesis of specific chlorocresol isomers. mdpi.com |

An alternative pathway to chloro-substituted aromatic compounds involves nitration followed by reduction and subsequent transformation. For the synthesis of a precursor to this compound, this strategy would begin with the nitration of a suitable starting material like benzene (B151609) or toluene.

The direct nitration of m-cresol is often challenging, as the high reactivity of the phenol (B47542) ring can lead to the formation of oxidation products, tarry substances, and a mixture of isomers. researchgate.netgoogle.com However, controlled nitration can yield 4-nitro-m-cresol. google.com A general strategy for preparing meta-substituted chloroanilines from benzene involves a sequence of nitration, chlorination, and then reduction. doubtnut.com A similar logic can be applied to phenol synthesis. For instance, toluene can be nitrated, then chlorinated, and the resulting chloronitrotoluene can be processed. The nitro group is a meta-director, which influences the position of subsequent chlorination. The final step involves the reduction of the nitro group to an amine. This amino group can then be converted to a hydroxyl group via diazotization followed by hydrolysis to yield the target phenol structure.

Table 2: General Steps in Nitration-Based Synthesis

| Step | Reaction | Purpose |

|---|---|---|

| 1. Nitration | Benzene → Nitrobenzene | Introduction of a meta-directing nitro group. doubtnut.com |

| 2. Chlorination | Nitrobenzene → 3-Chloronitrobenzene | Introduction of a chlorine atom at the meta position. doubtnut.com |

This sequence illustrates a fundamental approach in aromatic synthesis where the directing effects of substituents are utilized to achieve the desired isomer. A similar pathway could be adapted for the synthesis of precursors to this compound.

Derivatization Chemistry of this compound

The chemical reactivity of this compound is centered around its phenolic hydroxyl group and the potential for further substitution on the aromatic ring. These reactions allow for the synthesis of a variety of derivatives.

Amino derivatives of this compound can be synthesized, with 2-amino-4,6-dichloro-5-methylphenol being a notable example. chemical-suppliers.euguidechem.com This compound is typically prepared by first introducing a nitro group onto the this compound ring via nitration, followed by the chemical reduction of the nitro group to an amino group. The resulting compound, 2-amino-4,6-dichloro-5-methylphenol, is also known as 6-amino-2,4-dichloro-m-cresol. chemical-suppliers.eunicesynth-chem.com It serves as a valuable intermediate in the synthesis of more complex molecules. chemical-suppliers.euguidechem.comnicesynth-chem.com

The phenolic hydroxyl group of this compound can be readily converted into an ether through the Williamson ether synthesis. miracosta.edugordon.eduyoutube.com This classic SN2 reaction involves two main steps:

Deprotonation: The phenol is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to deprotonate the hydroxyl group and form a highly nucleophilic phenoxide ion. gordon.edukhanacademy.org

Nucleophilic Attack: The resulting phenoxide ion attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or another suitable electrophile, displacing the halide and forming the ether linkage. miracosta.eduyoutube.com

This method is highly efficient for producing asymmetrical ethers from phenols. miracosta.edu By varying the alkyl halide, a wide range of ether derivatives of this compound can be prepared. organic-chemistry.org

Schiff bases, characterized by an imine or azomethine group (-C=N-), are versatile compounds in coordination chemistry. nanobioletters.comresearchgate.net While this compound itself does not form a Schiff base directly, its derivatives can be used as precursors.

A common route involves first synthesizing an amino derivative, such as 2-amino-4,6-dichloro-5-methylphenol. chemical-suppliers.eu This primary amine can then undergo a condensation reaction with an aldehyde or ketone to form a Schiff base. nanobioletters.comresearchgate.net Alternatively, a formyl group (-CHO) can be introduced onto the phenol ring, typically ortho to the hydroxyl group, to create a salicylaldehyde-type derivative. This derivative can then react with a primary amine. nih.gov

The resulting Schiff base ligands, which often contain oxygen and nitrogen donor atoms, are excellent chelating agents for a wide range of metal ions. nanobioletters.comnih.govmdpi.com The phenolic oxygen and the imine nitrogen can coordinate to a metal center, forming stable metal complexes. nih.govsemanticscholar.org The electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the phenolic and amine components of the Schiff base ligand. mdpi.com

Table 3: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1124-07-8 | C₇H₆Cl₂O |

| m-Cresol (3-methylphenol) | 108-39-4 | C₇H₈O |

| Toluene | 108-88-3 | C₇H₈ |

| Sulfuryl chloride | 7791-25-5 | SO₂Cl₂ |

| Aluminum chloride | 7446-70-0 | AlCl₃ |

| 4-Nitro-m-cresol | 2042-14-0 | C₇H₇NO₃ |

| 2-Amino-4,6-dichloro-5-methylphenol | 40677-44-9 | C₇H₇Cl₂NO |

| 2-Amino-4,6-dichloro-5-methylphenol hydrochloride | 39549-31-0 | C₇H₈Cl₃NO |

| Potassium hydroxide | 1310-58-3 | KOH |

Advanced Synthetic Approaches and Catalytic Methods

The synthesis of this compound, also known as 4,6-dichloro-m-cresol, often involves the direct chlorination of m-cresol. nist.gov However, traditional chlorination methods can lead to a mixture of isomers with low selectivity. cardiff.ac.uk To address this, advanced synthetic approaches have been developed, primarily focusing on catalytic systems that enhance regioselectivity and yield of the desired product.

One of the most effective methods employs sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of a catalyst system. cardiff.ac.ukmdpi.com Research has demonstrated that various sulfur-containing compounds, in conjunction with a Lewis acid like aluminum chloride (AlCl3), can direct the chlorination to specific positions on the aromatic ring. mdpi.comresearchgate.net

Catalytic systems using poly(alkylene sulfide)s have shown significant success in the para-selective chlorination of cresols. cardiff.ac.uk For m-cresol, polymers with longer spacer groups between the sulfur atoms have been found to be particularly effective in directing chlorination to the para-position relative to the hydroxyl group, which is a key step in forming the 2,4-dichloro isomer. mdpi.com The use of dithiaalkanes as catalysts has also been explored, with the length of the terminal and spacer groups influencing the selectivity of the chlorination of m-cresol. mdpi.com

Another advanced approach involves palladium-catalyzed C-H chlorination. While this has been demonstrated for the meta-chlorination of phenols, it represents a modern strategy for selective halogenation, potentially adaptable for complex substituted phenols. nih.gov These methods often utilize specialized ligands to achieve high regioselectivity under mild reaction conditions. nih.gov

The table below summarizes the findings from a study on the catalytic chlorination of m-cresol using sulfuryl chloride and various dithiaalkane catalysts in the presence of aluminum chloride.

Table 1: Effect of Dithiaalkane Catalysts on the Chlorination of m-Cresol Conditions: m-cresol (100 mmol), SO2Cl2 (110 mmol), dithiaalkane (2.7 mmol), AlCl3 (3.8 mmol), 20 °C, 4 h. mdpi.com

| Catalyst (Dithiaalkane) | Terminal Group (m) | Spacer Group (n) | Yield of 4-chloro-3-methylphenol (B1668792) (%) |

|---|---|---|---|

| 1,2-Bis(methylthio)ethane | 1 | 2 | 85.0 |

| 1,3-Bis(methylthio)propane | 1 | 3 | 90.0 |

| 1,4-Bis(methylthio)butane | 1 | 4 | 92.5 |

| 1,5-Bis(ethylthio)pentane | 2 | 5 | 93.8 |

Reaction Mechanisms and Selectivity Considerations

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH3) groups on the m-cresol starting material are both activating, ortho-, para-directing groups. This means they increase the electron density of the benzene ring and direct incoming electrophiles (in this case, Cl+) to the positions ortho and para to themselves.

In m-cresol (3-methylphenol), the positions are numbered as follows:

Position 1: Carbon with the -OH group

Position 3: Carbon with the -CH3 group

Positions 2, 4, 6: Ortho/para positions activated by the -OH group

Positions 2, 4, 6: Ortho/para positions activated by the -CH3 group

The challenge lies in controlling the chlorination to selectively add chlorine atoms at positions 4 and 6 (which become positions 2 and 4 in the final product, this compound, based on IUPAC nomenclature). nist.gov Without a catalyst, chlorination often results in a mixture of products, including 2-chloro-, 4-chloro-, 6-chloro-, and various dichloro- and trichloro-m-cresols. google.com

The regioselectivity of the reaction is significantly improved by using a catalyst system, such as a sulfur-containing compound and a Lewis acid (e.g., AlCl3) with sulfuryl chloride (SO2Cl2). cardiff.ac.ukmdpi.com The proposed mechanism involves the formation of a bulky complex between the phenol, the Lewis acid, and the sulfur catalyst. This complex sterically hinders the positions ortho to the hydroxyl group (positions 2 and 6).

The reaction mechanism proceeds as follows:

Sulfuryl chloride reacts with the Lewis acid to generate a more potent electrophilic chlorinating agent.

The phenolic oxygen coordinates with the Lewis acid, and the sulfur catalyst forms a complex with this adduct.

This large catalytic complex blocks the ortho positions (2 and 6) of the m-cresol ring.

Consequently, the incoming electrophile (Cl+) is directed to the less sterically hindered para-position (position 4).

After the first chlorination at the para position, the second chlorination occurs at one of the remaining activated and less hindered ortho positions (position 6), yielding the desired 4,6-dichloro-m-cresol (this compound).

The choice of catalyst is crucial for maximizing the yield of the desired para-chlorinated intermediate. Studies have shown that catalysts like dithiaalkanes and poly(alkylene sulfide)s are highly effective in providing high para/ortho selectivity ratios. mdpi.com For instance, the chlorination of m-cresol using certain catalysts can achieve high yields of 4-chloro-m-cresol, which is the precursor to the final product. cardiff.ac.uk This high selectivity minimizes the formation of unwanted isomers and polychlorinated by-products. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4,6-Dichloro-m-cresol |

| m-Cresol | 3-Methylphenol |

| Sulfuryl chloride | |

| Aluminum chloride | |

| Palladium | |

| 4-chloro-3-methylphenol | |

| 1,2-Bis(methylthio)ethane | |

| 1,3-Bis(methylthio)propane | |

| 1,4-Bis(methylthio)butane | |

| 1,5-Bis(ethylthio)pentane | |

| 1,6-Bis(propylthio)hexane | |

| 2-chloro-m-cresol | |

| 6-chloro-m-cresol |

Environmental Dynamics and Ecotoxicological Impact of 2,4 Dichloro 5 Methylphenol

Occurrence and Distribution in Environmental Compartments

Chlorinated phenols are recognized as environmental pollutants due to their widespread use in industrial and agricultural applications. They can enter ecosystems through industrial effluents, municipal sewage, and as degradation products of pesticides. cpcb.nic.in

Table 1: Concentration of Selected Chlorinated Phenols in Various Water Samples

| Compound | Effluent (mg/L) | Well Water (mg/L) | Stream Water (mg/L) |

|---|---|---|---|

| 4-chloro-3-methylphenol (B1668792) | 0.47 ± 0.43 | 71.99 ± 109.88 | 2.69 ± 4.67 |

| 2,4-dinitrophenol | 959.66 ± 1428.95 | 316.78 ± 116.56 | 125.40 ± 19.73 |

Data sourced from a study on a local textile industry. ut.ac.ir

The occurrence of phenolic compounds in soil and sediments is often a result of industrial discharge and the application of phenoxy herbicides. cpcb.nic.in The degradation of herbicides like 2,4-D and MCPA in agricultural soils can lead to the formation of various chlorophenolic metabolites. researchgate.net The persistence and mobility of these compounds in soil are influenced by factors such as soil type, organic matter content, pH, and microbial activity. For instance, 4-chloro-2-methylphenol (B52076), a metabolite of MCPA, is more strongly adsorbed in soil than its parent compound due to its weaker polarity. researchgate.net This suggests that 2,4-Dichloro-5-methylphenol, if present, would also interact with soil matrices, influencing its potential for leaching into groundwater.

Phenolic compounds can be released into the atmosphere from industrial processes, wood burning, and vehicle exhaust. cpcb.nic.in In the atmosphere, vapor-phase 2,4-D, a related phenoxy herbicide, is degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov Particulate-phase compounds are removed from the atmosphere by wet and dry deposition. cdc.gov While specific data on the atmospheric fate of this compound is scarce, it is expected to undergo similar atmospheric processes of degradation and deposition.

Biotransformation and Biodegradation Mechanisms

The persistence of chlorinated phenols in the environment is largely determined by their susceptibility to microbial degradation. This process is a key mechanism for the detoxification and removal of these compounds from contaminated ecosystems.

The biodegradation of chlorophenols is carried out by a diverse range of microorganisms, including bacteria and fungi. The initial step in the degradation of many phenolic pollutants is hydroxylation, catalyzed by monooxygenases, to form catecholic derivatives. nih.gov These intermediates then undergo ring cleavage by dioxygenases, a critical step towards mineralization. nih.gov

For example, the bacterial degradation of 2,4-Dichlorophenol (B122985) (2,4-DCP) often proceeds through the formation of 3,5-dichlorocatechol, which is then subject to ortho or meta ring cleavage. researchgate.netresearchgate.net Fungi have also been shown to degrade 2,4-DCP, employing enzymes such as cytochrome P450 monooxygenases to hydroxylate the compound, leading to the formation of various metabolites, including dichlorocatechol. nih.govmdpi.com

Table 2: Key Enzymes in the Biodegradation of 2,4-D

| Enzyme | Gene | Function |

|---|---|---|

| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Cleavage of the ether bond in 2,4-D to form 2,4-DCP. |

| 2,4-DCP hydroxylase | tfdB | Hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol. |

| Chlorocatechol 1,2-dioxygenase | tfdC | Ortho cleavage of 3,5-dichlorocatechol. |

| Chloromuconate cycloisomerase | tfdD | Conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. |

| Chlorodienelactone hydrolase | tfdE | Conversion of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). |

| Chloromaleylacetate reductase | tfdF | Conversion of 2-chloromaleylacetate to 3-oxoadepate. |

Based on the degradation pathway in Cupriavidus necator JMP134. mdpi.comnih.gov

This compound is structurally related to the degradation products of common phenoxy herbicides. The microbial degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) is well-documented to proceed through the formation of 2,4-Dichlorophenol (2,4-DCP) as a primary metabolite. researchgate.netmdpi.comnih.govethz.ch This transformation is typically initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. mdpi.comnih.gov

Similarly, the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) undergoes biodegradation in soil, with 4-chloro-2-methylphenol (MCP) being its major metabolite. wikipedia.orgnih.gov This occurs through the cleavage of the ether linkage of MCPA. wikipedia.org Given these established pathways, it is plausible that this compound could be a metabolite in the degradation of more complex phenoxy herbicides with a similar substitution pattern, although direct evidence for this is not extensively documented in the reviewed literature. The degradation of both 2,4-D and MCPA in soil is a result of both microbial action and photodecomposition, with the resulting phenolic metabolites being more prevalent in the surface layers of the soil. researchgate.net

Microbial Degradation Pathways and Metabolites

Enzymatic Cleavage and Catechol Formation

The biodegradation of chlorophenolic compounds like this compound in the environment is primarily a microbially-driven process. The initial and critical step in the aerobic degradation pathway of such aromatic compounds is their hydroxylation to form catecholic derivatives. nih.gov This transformation is typically catalyzed by monooxygenase enzymes, which introduce hydroxyl (-OH) groups onto the aromatic ring. nih.gov For chlorinated phenols, this enzymatic action leads to the formation of corresponding chlorocatechols.

Once a catecholic intermediate is formed, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This ring-opening is a crucial step that converts the stable aromatic structure into an aliphatic acid, which can then enter central metabolic pathways. nih.gov There are two primary mechanisms for this cleavage:

Ortho-cleavage (intradiol): The ring is cleaved between the two hydroxyl groups. This pathway is catalyzed by intradiol dioxygenases, which are typically Fe³⁺-containing enzymes. nih.gov

Meta-cleavage (extradiol): The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov This process is mediated by extradiol dioxygenases, which usually contain an Fe²⁺ center. nih.gov

While specific studies detailing the enzymatic cleavage of this compound are limited, the degradation of the structurally similar compound 2,4-dichlorophenol (2,4-DCP) is known to proceed via the formation of 3,5-dichlorocatechol. nih.gov Fungi such as Mortierella spp. have been shown to oxidize 2,4-DCP at the ortho-position to create this catechol intermediate. nih.gov Similarly, studies on microbial consortia degrading 3-chlorophenol (B135607) and 4-chlorophenol (B41353) have identified 4-chlorocatechol (B124253) as a key intermediate, which is subsequently processed through a meta-cleavage pathway. researchgate.net It is therefore highly probable that the biodegradation of this compound proceeds through the formation of a substituted dichlorocatechol, which is then subject to either ortho- or meta-cleavage, leading to the breakdown of the aromatic ring.

Factors Influencing Biodegradation Rates (e.g., pH, microbial activity)

The rate at which this compound is biodegraded in the environment is not constant but is influenced by a variety of physicochemical and biological factors. The presence of a microbial community adapted to degrading chlorinated phenols is a fundamental prerequisite for efficient removal. rivm.nl

pH: The pH of the surrounding medium (soil or water) is a critical factor. It affects both the chemical state of the phenol (B47542) and the metabolic activity of the microorganisms. For chlorophenols, pH influences their dissociation, which in turn affects their reactivity and bioavailability. Research on the degradation of phenol and various chlorophenols by potassium ferrate showed that the optimal pH for degradation is compound-specific and tends to decrease as the number of chlorine substituents on the phenol ring increases. nih.gov For instance, the optimal pH for degradation follows the order: phenol/4-chlorophenol > 2,4-dichlorophenol > 2,4,6-trichlorophenol (B30397). nih.gov In another study focusing on the biodegradation of 2,4-DCP by a Micrococcus sp., degradation was found to be enhanced under alkaline conditions, with mineralization occurring effectively at a pH of 10. researchgate.net The degradation of 2,4-DCP by the laccase enzyme from Pleurotus sp. was found to be maximal at a pH of 6. researchgate.net

Microbial Activity: The rate of biodegradation is directly dependent on the presence, abundance, and metabolic activity of capable microorganisms. researchgate.net Environments with a history of chlorophenol contamination may harbor adapted microbial consortia that can degrade these compounds more rapidly. The degradation of chlorophenols can be carried out by various bacteria, fungi, and actinomycetes. researchgate.nettandfonline.com For example, fungi are known to utilize cytochrome P450 monooxygenases and ligninolytic enzymes to metabolize chlorophenols. nih.govresearchgate.net The efficiency of these microbial populations can be affected by other environmental conditions such as temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other organic compounds which may serve as primary energy sources or co-metabolites. researchgate.netresearchgate.net

| Factor | Influence on Biodegradation | Example Compound(s) | Optimal Condition Noted in Research |

|---|---|---|---|

| pH | Affects microbial enzyme activity and compound dissociation. Optimal pH varies with the compound and microbial species. | 2,4-Dichlorophenol | Enhanced under alkaline conditions (pH 10) for Micrococcus sp.; Maximum at pH 6 for laccase from Pleurotus sp. |

| Microbial Community | Requires specific, adapted microbial populations (bacteria, fungi) with the necessary enzymatic machinery (e.g., dioxygenases, laccases). | Chlorophenols | Presence of acclimated consortia leads to more rapid degradation. |

| Temperature | Affects microbial metabolic rates and enzyme kinetics. | 2,4-Dichlorophenol | Maximum degradation by laccase from Pleurotus sp. observed at 40°C. |

Abiotic Degradation Processes

Photodecomposition Mechanisms

This compound, like other chlorophenols, can undergo abiotic degradation in the environment through photodecomposition. This process is driven by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the breakdown of the chemical structure. The photodegradation of the related compound 2,4-dichlorophenol (2,4-DCP) is known to occur via mechanisms such as the nucleophilic displacement of chlorine atoms, leading to dechlorination. nih.gov

The efficiency of photodecomposition can be significantly enhanced by the presence of photocatalysts, a process known as photocatalysis. Materials like titanium dioxide (TiO₂) and silver halides (Ag/AgX) can act as catalysts. nih.govnih.gov When these materials are irradiated with UV or visible light, they generate highly reactive oxygen species, such as hydroxyl radicals, which can attack and mineralize the chlorophenol molecules. nih.gov For instance, Ag/AgBr nanoparticles have demonstrated high efficiency in degrading 2,4-DCP under both UV and visible light. nih.gov The rate of photocatalytic degradation is, however, sensitive to environmental factors. For example, the presence of surfactants, which may be co-contaminants in industrial wastewater or soil washing fluids, can inhibit the degradation rate by affecting the adsorption of the pollutant onto the catalyst surface. nih.gov

Chemical Hydrolysis and Oxidation

Beyond photodegradation, this compound is subject to other abiotic chemical transformations, primarily hydrolysis and oxidation.

Hydrolysis: While phenolic compounds can undergo hydrolysis, this process is generally slow under typical environmental conditions. The rate of hydrolysis for chlorophenols has not been extensively reported under normal environmental scenarios. epa.gov

Oxidation: Chemical oxidation can be a more significant degradation pathway. Strong oxidizing agents present in the environment or used in water treatment processes can break down chlorophenols. For example, potassium ferrate (K₂FeO₄) has been shown to effectively degrade phenol and various chlorophenols. nih.gov The reactivity of chlorophenols towards ferrate is highly dependent on pH, with studies indicating that the reactivity of the undissociated form of the compound increases with a higher number of chlorine substituents. nih.gov Electrochemical oxidation is another process that can degrade chlorinated phenols, often involving the generation of hydroxyl radicals on anode surfaces (such as SnO₂ and IrO₂) that attack the pollutant. osti.gov In natural systems, oxidative coupling reactions mediated by enzymes or mineral surfaces can lead to the formation of higher molecular weight polymers, a process that can also involve dehalogenation. acs.org

Environmental Persistence and Bioaccumulation Potential

Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food, and accumulates in the organism's tissues at a concentration higher than in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value indicates greater lipophilicity (affinity for fats), which is a key characteristic of bioaccumulative substances. publications.gc.ca this compound has a reported LogP (equivalent to Log Kₒw) of 3.00740. lookchem.com This value suggests a moderate potential for bioaccumulation in the fatty tissues of organisms. For comparison, regulatory criteria for identifying bioaccumulative substances often use a bioconcentration factor (BCF) of greater than 500 or a Log Kₒw greater than 5.0, though these are not universal standards. publications.gc.ca Studies on the related compound 2,4-dimethylphenol (B51704) in bluegill sunfish showed a bioconcentration factor of 150, with a short half-life of less than one day in the tissue, indicating a low likelihood of significant residue problems for that specific compound. epa.gov

| Property | Value | Implication |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂O | Basic chemical identity |

| Molecular Weight | 177.03 g/mol | Physical characteristic |

| LogP (Log Kₒw) | 3.00740 | Indicates moderate lipophilicity and potential for bioaccumulation. |

| Vapor Pressure | 0.0326 mmHg at 25°C | Suggests low to moderate volatility. |

| Boiling Point | 235.5 °C at 760 mmHg | Physical characteristic |

Ecotoxicity Assessment and Ecological Risk Characterization

Ecotoxicity: Ecotoxicity assessment involves evaluating the harmful effects of a chemical on organisms and ecosystems. While specific ecotoxicity data for this compound are scarce, the toxicity of structurally related chlorophenols and cresols to aquatic organisms has been documented and can provide an indication of its potential impact. nih.gov Phenolic compounds are generally toxic to aquatic life, with effects varying based on the specific structure of the compound and the sensitivity of the organism. nih.govresearchgate.net

For the related compound 2,4-dimethylphenol, acute toxicity to freshwater aquatic life has been observed at concentrations as low as 2,120 µg/L. epa.gov For 2,4-dichlorophenol, environmental risk limits have been proposed, with a Maximum Permissible Concentration (MPC) derived to protect aquatic ecosystems from long-term exposure. rivm.nl Herbicides based on the related compound 2,4-D have shown varying levels of toxicity to aquatic species like Cyprinus carpio (carp) and Daphnia magna, with some formulations showing low toxicity and others moderate to high toxicity. researchgate.net Generally, daphnids are found to be more sensitive to the toxic action of these types of herbicides than fish. researchgate.net The toxicity of chlorophenols often increases with the degree of chlorination.

Ecological Risk Characterization: This is the final step in an ecological risk assessment, where the potential for adverse ecological effects is estimated by integrating exposure and effects data. blm.gov A risk characterization for this compound would involve comparing its predicted environmental concentrations (PECs) with its predicted no-effect concentrations (PNECs) for relevant species. Given the lack of specific data, a qualitative risk characterization suggests a potential for concern. Its moderate bioaccumulation potential (indicated by its LogP) and the known toxicity of similar chlorophenols suggest that if released into the environment in sufficient quantities, it could pose a risk to aquatic organisms. nih.govmdpi.com Exposure pathways could include direct release in industrial effluents, runoff from treated areas, and atmospheric deposition. blm.gov Receptors at risk would primarily be aquatic organisms, including algae, invertebrates, and fish, due to the compound's solubility and persistence in water. researchgate.netmdpi.com A definitive ecological risk characterization would require comprehensive data on its environmental concentrations and its chronic toxicity to a range of sensitive aquatic species.

Aquatic Organism Toxicity (Fish, Daphnids, Algae)

The acute toxicity of phenolic compounds to aquatic life is a critical component of their environmental risk assessment. Standardized tests are used to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50), immobilizes 50% of daphnids (a type of crustacean) (EC50), or inhibits the growth of 50% of an algal population (IC50). These tests are typically conducted over specified periods, such as 96 hours for fish and 48 or 72 hours for daphnids and algae, respectively oecd.orgfao.orgnih.govoecd.org.

The acute toxicity to fish is a key endpoint in regulatory toxicology. For many organic chemicals, the 96-hour LC50 is the standard measure usgs.gov. The selection of fish species for testing often depends on the environmental exposure scenarios, considering cold, temperate, or warm water species fao.org. For many pesticides and industrial chemicals, a suite of tests on different fish species is required to understand the range of sensitivity nih.gov. Given the chemical structure of this compound, it is anticipated to be toxic to fish, though specific LC50 values remain to be determined through empirical testing.

Table 1: Aquatic Toxicity of Selected Chlorinated Phenols (Analogues to this compound)

| Chemical Compound | Test Organism | Endpoint | Toxicity Value (mg/L) | Source |

| 2,4-Dichlorophenol (2,4-DCP) | Scenedesmus obliquus (Algae) | EC50 | 9.76 | nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Scenedesmus obliquus (Algae) | EC50 | 2.46 | nih.gov |

This table presents data for compounds structurally similar to this compound to provide an indication of potential aquatic toxicity. Specific data for this compound is not available.

Impact on Soil Microorganisms

Soil microorganisms, including bacteria and fungi, are fundamental to soil health and ecosystem functioning. They play vital roles in nutrient cycling, decomposition of organic matter, and detoxification of pollutants. The introduction of fungicides and other biocidal compounds can disrupt these microbial communities, leading to adverse effects on soil fertility and stability nih.gov.

Fungicides, by their nature, can have a direct impact on soil fungal populations. Research on other fungicides has shown that they can lead to a decrease in the abundance of certain fungal species while sometimes stimulating the growth of bacteria that may be able to utilize the compound as a carbon source nih.govmdpi.com. For example, the fungicide chlorothalonil (B1668833) has been shown to stimulate the growth of heterotrophic bacteria and actinobacteria while inhibiting fungi in certain soil types nih.gov.

Detailed studies on the specific effects of this compound on soil microbial diversity and function are needed to accurately assess its environmental risk to terrestrial ecosystems.

Environmental Risk Limits and Safety Margins (Conceptual Framework)

Environmental Risk Limits (ERLs) are scientifically derived concentrations of a substance in an environmental compartment (water, soil, sediment, air) that are intended to protect ecosystems and human health. The establishment of ERLs is a key component of environmental risk management and regulation. The conceptual framework for deriving ERLs typically involves several tiers of protection.

A common approach, as exemplified by the Dutch National Institute for Public Health and the Environment (RIVM), distinguishes between different levels of risk rivm.nl:

Negligible Concentration (NC): The concentration at which adverse effects on the ecosystem are considered negligible. It provides a significant safety margin.

Maximum Permissible Concentration (MPC): The concentration at which no harmful effects on the ecosystem are expected. This is often a long-term quality standard.

Maximum Acceptable Concentration for ecosystems (MACeco): The concentration that protects aquatic ecosystems from effects due to short-term exposure or concentration peaks.

Serious Risk Concentration for ecosystems (SRCeco): The concentration at which serious ecotoxicological effects are expected.

The derivation of these ERLs relies on a comprehensive evaluation of ecotoxicological data from various species representing different trophic levels (e.g., algae, crustaceans, and fish) rivm.nl. For a given chemical, the MPC is often derived from the lowest chronic No-Observed-Effect Concentration (NOEC) from long-term studies, or by applying an assessment factor to the lowest acute toxicity value (LC50 or EC50) if chronic data is unavailable.

While specific ERLs have not been established for this compound, the framework used for a similar compound, 2,4-dichlorophenol, illustrates the process. The derivation for 2,4-dichlorophenol takes into account its toxicity to aquatic life and potential risks to humans rivm.nl. This framework provides a structured approach to managing the risks of chemical substances in the environment, ensuring that concentrations are kept below levels that are likely to cause harm. The application of this framework to this compound would require the generation of robust ecotoxicological data.

Biological Activities and Pharmacological Potential of 2,4 Dichloro 5 Methylphenol and Its Analogues

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial capabilities of halogenated phenols and their analogues have been a subject of considerable research, demonstrating notable efficacy against a spectrum of pathogens.

Antibacterial Properties (e.g., against MRSA)

Analogues of 2,4-Dichloro-5-methylphenol have shown potent antibacterial activity, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). One such analogue, 4-chloro-2-isopropyl-5-methylphenol, also known as chlorothymol, has demonstrated significant antimicrobial action against MRSA. nih.govnih.gov Studies have found that this chlorinated derivative of thymol not only possesses inherent anti-MRSA activity but also works synergistically with existing antibiotics, such as oxacillin, to combat highly resistant clinical isolates. nih.govnih.govewha.ac.kr

Further research into chlorothymol's effects on MRSA revealed that it can inhibit the formation of biofilms, which are critical for bacterial survival and resistance. nih.govresearchgate.net It has also been observed to impede the production of staphyloxanthin, a pigment that protects the bacteria from the host's immune response, and to slow MRSA motility. nih.govnih.govewha.ac.kr A new series of synthesized compounds, 4-phenyldiazenyl 2-(phenylimino methyl) phenols, also exhibited considerable inhibitory effects against various human pathogenic bacteria, including S. aureus. nih.gov

Antifungal Activities

Phenolic compounds, including analogues of this compound like thymol and carvacrol, are well-documented for their antifungal properties. nih.gov These compounds have shown effectiveness against a variety of Candida species, which are common causes of fungal infections in humans. nih.govbrieflands.com For instance, thymol has demonstrated antifungal activity against clinical isolates of fluconazole-sensitive and fluconazole-resistant Candida albicans. mdpi.com

Studies have shown that thymol can act synergistically with conventional antifungal drugs like fluconazole, enhancing their efficacy against resistant Candida strains such as C. albicans, C. glabrata, and C. krusei. nih.gov The antifungal action of carvacrol, another related monoterpenoid phenol (B47542), is attributed to its ability to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane. mdpi.com This disruption of membrane integrity leads to a fungicidal effect. mdpi.com The anti-adherence ability of both thymol and carvacrol against Candida species has also been noted as a key aspect of their antifungal mechanism. brieflands.com

| Compound | Target Organism | Observed Effect |

| Chlorothymol | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity, biofilm inhibition, synergistic effect with oxacillin. nih.govnih.govewha.ac.kr |

| Thymol | Candida species (including fluconazole-resistant strains) | Antifungal and anti-adherence activity, synergistic effect with fluconazole. nih.govbrieflands.commdpi.com |

| Carvacrol | Candida species | Inhibition of ergosterol biosynthesis, disruption of membrane integrity. mdpi.com |

Cellular and Molecular Targets (e.g., cell membrane disruption, enzyme inhibition)

The primary mechanism behind the antimicrobial efficacy of phenolic compounds like thymol involves the disruption of cellular homeostasis, particularly targeting the cell membrane. nih.gov These lipophilic compounds can partition into the lipid bilayer of bacterial and fungal cell membranes, altering their structure and increasing permeability. mdpi.com This leads to the leakage of intracellular components, such as ions and nucleic acids, and a collapse of the proton motive force, ultimately resulting in cell death. mdpi.com

Evidence for membrane disruption includes observations of increased extracellular relative conductivity and a drop in extracellular pH in treated fungal mycelium. mdpi.com Propidium iodide staining has visually confirmed the loss of cell membrane integrity in thymol-treated fungi. mdpi.com Beyond membrane damage, these compounds can also interfere with cellular energy metabolism and inhibit essential enzymes. For flavonoids, a class of polyphenols, the mechanism can involve the inhibition of DNA gyrase. mdpi.com In the case of thymol's action against S. aureus, it has been shown to cause a decrease in NADPH concentration and an increase in lipid peroxidation, indicating a disruption of cellular homeostasis and membrane rupture. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Phenolic compounds and their derivatives have been investigated for their ability to modulate the immune system and exert anti-inflammatory effects. Several methylphenol isomers, which are structural analogues, have been shown to possess immunomodulatory potential. nih.gov Studies on dimethylphenol isomers have indicated they can act as contact sensitizers and influence cytokine production profiles, suggesting an ability to affect the Th1/Th2 cytokine balance. nih.gov

The anti-inflammatory action of many phenolic compounds is linked to their ability to inhibit key inflammatory pathways. nih.gov For example, 2-methoxy-4-vinylphenol has been shown to exert potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This effect is mediated through the suppression of NF-κB and MAPK activation, as well as the inhibition of histone acetylation. nih.gov Similarly, other pyrrole-containing compounds have demonstrated significant anti-inflammatory activity by reducing local edema and suppressing the systemic production of the pro-inflammatory cytokine TNF-α, while increasing levels of the anti-inflammatory cytokine TGF-β1. nih.gov Dietary polyphenols are also known to suppress the gene expression and enzyme activity of matrix metalloproteinases (MMPs), which are upregulated in many inflammatory diseases. mdpi.com This modulation of immune responses highlights the therapeutic potential of these compounds in managing inflammatory conditions. mdpi.com

Antioxidant and Free Radical Scavenging Properties

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to act as free radical scavengers. wikipedia.org The hydroxyl group on the aromatic ring can donate a hydrogen atom to free radicals, neutralizing them and terminating the damaging chain reactions of oxidation. ustc.edu.cnnih.gov The radical scavenging ability of phenols is influenced by the number and position of hydroxyl groups. mdpi.comnih.gov

Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT), a 2,6-di-tert-butyl-4-methylphenol, are widely used as preservatives in foods, cosmetics, and pharmaceuticals due to their ability to prevent free radical-mediated oxidation. wikipedia.orgresearchgate.net Studies on various phenolic compounds have demonstrated their capacity to scavenge different types of radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ustc.edu.cnmdpi.com The antioxidant activity of these compounds is not only crucial for preservation but also contributes to their biological effects, as oxidative stress is implicated in numerous diseases. nih.gov The antioxidant properties of phenolic compounds may be related to other biological activities, such as their anti-inflammatory and anti-carcinogenic effects. nih.gov

| Compound/Class | Antioxidant Mechanism |

| Phenolic Compounds (General) | Hydrogen atom donation from the hydroxyl group to neutralize free radicals. ustc.edu.cnnih.gov |

| Butylated Hydroxytoluene (BHT) | Prevention of free radical-mediated oxidation. wikipedia.org |

| Polyphenols | Scavenging of reactive oxygen species, protecting against oxidative processes. nih.gov |

Potential in Anticancer Research

Derivatives and analogues of dichlorinated phenols are emerging as subjects of interest in anticancer research. Schiff base derivatives of 2,4-dichloro-phenol have been synthesized and evaluated for their in vitro anticancer activity. ijlpr.comresearchgate.net One such study on a Schiff base, 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol, and its transition metal complexes showed good to high activity against human breast carcinoma cancer cells. ijlpr.com

Furthermore, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been designed and synthesized based on known tubulin inhibitors. nih.govnih.gov One of these analogues, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity against several cancer cell lines, including those from non-small cell lung cancer, CNS cancer, and melanoma. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to tubulin, an important target in cancer chemotherapy. nih.gov Another study identified a selective inhibitor of Dishevelled 1 (DVL1), a protein involved in the WNT signaling pathway which is often dysregulated in cancer, highlighting another potential mechanism for the anticancer activity of related compounds. mdpi.com

Structure-Activity Relationships in Biological Systems

The biological activity of phenolic compounds, including this compound and its analogues, is intrinsically linked to their chemical structure. The nature, position, and number of substituents on the phenol ring dictate the molecule's physicochemical properties, such as lipophilicity, acidity (pKa), and stereochemistry, which in turn govern its interaction with biological targets. Structure-Activity Relationship (SAR) studies aim to elucidate these connections to design more potent and specific agents.

For substituted phenols, antimicrobial activity is often correlated with the lipophilicity of the molecule, which influences its ability to partition into and disrupt microbial cell membranes. dtic.milnih.gov The hydrogen bond acidity of the phenolic hydroxyl group is another critical factor for the antimicrobial action of these compounds. dtic.milnih.gov

While comprehensive SAR studies on a broad spectrum of this compound analogues are not extensively documented in publicly available literature, the analysis of related compounds provides valuable insights. For instance, the specific substitution pattern in analogues is known to enhance antimicrobial properties. The presence of both ethyl and methyl groups on a dichlorophenol structure, as seen in 2,4-Dichloro-3-ethyl-5-methylphenol, is suggested to influence its solubility and reactivity, potentially broadening its range of applications. smolecule.com The antimicrobial activity of such compounds is primarily attributed to their capacity to disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately cell death. smolecule.com

The bactericidal action of alkyl-substituted and chlorinated phenols has been examined against various bacteria. dtic.mil Generally, an increase in the length of an alkyl chain substituent can lead to increased biocidal activity, up to an optimal point, after which a decrease in solubility may reduce its effectiveness. dtic.mil The introduction of halogen atoms, such as chlorine, to the phenol ring is a common strategy to enhance antimicrobial potency.

A comparative look at this compound and its closely related analogues highlights the subtle yet important structural differences that can impact biological activity.

| Compound Name | Chemical Structure | Key Structural Features | Potential Impact on Activity |

|---|---|---|---|

| This compound |  | Two chlorine atoms at positions 2 and 4; one methyl group at position 5. | The dichloro substitution enhances antimicrobial properties compared to phenol. The methyl group influences lipophilicity. |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) |  | One chlorine atom at position 4; an isopropyl group at position 2; a methyl group at position 5. | The isopropyl group significantly increases lipophilicity. The single chlorine atom contributes to its antimicrobial efficacy. nih.gov |

| 2,4-Dichloro-3-ethyl-5-methylphenol |  | Two chlorine atoms at positions 2 and 4; an ethyl group at position 3; a methyl group at position 5. | The additional ethyl group further modifies the lipophilicity and steric profile, which is suggested to enhance its antimicrobial properties compared to other chlorinated phenols. smolecule.com |

Therapeutic Adjuvancy and Synergistic Effects

The utility of antimicrobial compounds can be significantly enhanced when used in combination with other therapeutic agents, a strategy known as therapeutic adjuvancy. An adjuvant is a substance that, when combined with another agent, increases its efficacy. This can manifest as a synergistic effect, where the combined effect of the two agents is greater than the sum of their individual effects. This approach is particularly crucial in combating the rise of antibiotic-resistant bacteria.

While studies specifically detailing the synergistic effects of this compound are limited, extensive research on its close structural analogue, 4-Chloro-2-isopropyl-5-methylphenol (chlorothymol), provides a strong case for the potential of this class of compounds as therapeutic adjuvants.

Chlorothymol has demonstrated significant synergistic antimicrobial activity with the antibiotic oxacillin against highly resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov This synergy is also observed against biofilms associated with these clinical isolates. nih.gov MRSA is a major cause of severe infections and presents a global healthcare challenge. nih.gov

In a checkerboard assay designed to determine the synergistic effects of oxacillin and chlorothymol, a Fractional Inhibitory Concentration (FIC) index was calculated. An FIC index of ≤ 0.5 is indicative of a synergistic interaction. oatext.com The combination of oxacillin and chlorothymol yielded an FIC index value of approximately 0.3125, confirming a potent synergistic effect. nih.gov This synergy allows for the effective inhibition of bacterial growth at concentrations where the individual agents are less effective.

The following table summarizes the synergistic effect observed between chlorothymol and oxacillin against a resistant S. aureus strain.

| Agent | Concentration when used alone for significant effect | Concentration in synergistic combination | Observed Effect |

|---|---|---|---|

| Chlorothymol | 32 µg/ml | 8 µg/ml | Confirmed synergistic effect with an FIC index of approximately 0.3125. nih.gov |

| Oxacillin | > 32 µg/ml (highly resistant) | 2 µg/ml |

These findings suggest that chlorinated thymol derivatives, and by extension other related chlorinated phenols, could serve as lead compounds for the development of new anti-MRSA therapeutics, not as standalone antibiotics, but as adjuvants that can restore or enhance the activity of existing antibiotics. nih.govnih.gov

Toxicological Investigations and Health Risk Implications of 2,4 Dichloro 5 Methylphenol

Modes of Exposure and Toxicokinetics

The toxicokinetics of a chemical describe its absorption, distribution, metabolism, and excretion (ADME) by an organism. Understanding these processes is fundamental to assessing potential health risks.

Inhalation and Dermal Absorption

Exposure to chlorophenols can occur through various routes. Studies on the class of chlorophenols indicate that they are efficiently and rapidly absorbed following inhalation, oral, and dermal contact nih.govcdc.govindustrialchemicals.gov.au. For the closely related 2,4-DCP, absorption via the gastrointestinal tract, skin, and respiratory tract is well-documented industrialchemicals.gov.au. Following skin contact, absorption can be very rapid, with signs of toxicity developing quickly industrialchemicals.gov.au. While quantitative estimates vary, dermal absorption in humans is considered significant nih.gov.

Metabolism and Distribution Pathways

Once absorbed, chlorophenols are widely distributed throughout the body. Animal studies show the highest concentrations are typically found in the liver, kidney, and spleen nih.govcdc.gov. Following a single intravenous injection of 2,4-DCP in rats, the compound was rapidly distributed to the kidneys, liver, brain, and fat industrialchemicals.gov.au.

The primary metabolic pathway for chlorophenols is conjugation. The body transforms them into glucuronide and sulfate (B86663) conjugates, which are more water-soluble and can be readily excreted nih.govcdc.gov. In rats, the major metabolite of 2,4-DCP detected in most organs was its glucuronate conjugate industrialchemicals.gov.au. These metabolites are then predominantly eliminated from the body in the urine industrialchemicals.gov.aunih.gov.

A secondary, but critically important, metabolic pathway involves the cytochrome P-450 enzyme system, which can produce reactive quinone and semiquinone intermediates nih.govcdc.gov. This bioactivation is a key mechanism implicated in the organ-specific toxicity of some phenolic compounds.

Acute and Sub-Chronic Toxicity Profiles

Toxicity studies evaluate the adverse effects of a substance following short-term (acute) or intermediate-term (sub-chronic) exposure.

Organ-Specific Effects (e.g., Liver Toxicity)

The liver is a primary target organ for chlorophenol toxicity, largely due to its central role in metabolizing foreign compounds. Oral exposure to several chlorophenols, including 2,4-DCP, has been shown to cause increased liver weight, hepatocellular hypertrophy, and necrosis in animal studies cdc.gov. Some reports also indicate that 2,4-DCP may cause damage to the kidneys nj.gov.

The mechanism of hepatotoxicity is thought to involve the formation of reactive metabolites. Research on 4-methylphenol (p-cresol) suggests that its toxicity is dependent on its biotransformation into a reactive quinone methide intermediate, which can bind to essential cellular macromolecules and cause cell death nih.gov. This research significantly found that the presence of electron-withdrawing substituents on the phenol (B47542) ring, such as chlorine atoms, markedly enhanced both the rate of metabolism and the resulting toxicity nih.gov. This finding is directly relevant to 2,4-Dichloro-5-methylphenol, as its two chlorine atoms would be expected to increase its potential for bioactivation and subsequent liver toxicity.

| Exposure Route | Species | Value (LD50) |

|---|---|---|

| Oral | Rat | 580 - 4500 mg/kg bw industrialchemicals.gov.au |

| Oral | Mouse | 1630 mg/kg bw industrialchemicals.gov.au |

| Dermal | Rat | 780 mg/kg bw industrialchemicals.gov.au |

Hematological Parameters Alterations

Evidence suggests that exposure to chlorophenols may also impact the hematological system. In a chronic exposure study, male rats fed high doses of 2,4-DCP showed a significant increase in leukocytes (white blood cells) ornl.gov. Another long-term study with 2,4-DCP reported significant increases in the number of red blood cells and hemoglobin levels in the highest dose group after 24 months of exposure industrialchemicals.gov.au. These findings indicate that long-term exposure to dichlorophenols may lead to alterations in blood composition.

Genotoxicity and Mutagenicity Studies

Genotoxicity studies are performed to determine if a chemical agent can damage the genetic information within a cell, potentially leading to mutations or cancer. A variety of in vitro (cell-based) and in vivo (animal-based) tests are used to assess this risk.

For the closely related 2,4-DCP, the weight of evidence from a comprehensive set of studies suggests the chemical is not genotoxic industrialchemicals.gov.au. While some in vitro assays produced positive results, subsequent in vivo studies for mutagenicity and clastogenicity (the ability to cause chromosome breaks) were negative industrialchemicals.gov.au.

However, other studies present a more complex picture. For instance, 2,4-DCP was found to increase the frequency of chromosomal aberrations in plant-based assays (Allium cepa) academicjournals.org. In mice, high concentrations of 2,4-DCP induced a significant percentage of chromosome aberrations and sperm head abnormalities, although its effect was weaker than its parent herbicide, 2,4-D nih.gov. Furthermore, some studies highlight that while a parent compound may not be genotoxic, its metabolites can be. Research on a structurally similar compound, 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), found that while DCNPA itself was negative in a battery of genotoxicity tests, its major metabolite caused significant increases in sister chromatid exchanges and micronuclei in cultured cells nih.gov. This underscores the importance of metabolic activation in determining the ultimate genotoxic potential of a chemical.

| Test Type | Test System | Result |

|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative industrialchemicals.gov.au |

| Chromosome Aberration Test | Mouse Bone Marrow (in vivo) | Positive at high dose nih.gov |

| Sperm Head Abnormality Test | Mouse (in vivo) | Positive at high dose nih.gov |

| Chromosome Aberration Test | Allium cepa | Positive academicjournals.org |

| Overall Assessment (AICIS) | Weight of Evidence | Not considered genotoxic industrialchemicals.gov.au |

Reproductive and Developmental Toxicity Assessments

Comprehensive assessments of the reproductive and developmental toxicity of this compound are limited. Based on currently available data from oral exposure studies, the chemical is not anticipated to cause specific adverse effects on fertility or sexual function industrialchemicals.gov.au.

Sensitization Potential

The potential of this compound to act as a skin sensitizer (B1316253) has not been established. According to a 2022 evaluation statement by the Australian Industrial Chemicals Introduction Scheme (AICIS), there are no skin sensitization data available for the chemical industrialchemicals.gov.au. Therefore, a conclusive determination of its ability to elicit an allergic contact dermatitis response upon repeated exposure cannot be made at this time. Further testing would be required to ascertain the sensitization potential of this compound.

Occupational and Environmental Health Risk Management

The management of health risks associated with this compound in occupational and environmental contexts is guided by its known hazardous properties. The compound necessitates careful handling due to its potential toxicity and impact on human health and the environment cymitquimica.com.

In Australia, the chemical is classified as hazardous in the Hazardous Chemical Information System (HCIS), which provides critical information for risk management in the workplace. The specific classifications underscore the need for stringent safety measures during its handling, use, and disposal industrialchemicals.gov.aucymitquimica.com.

Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | industrialchemicals.gov.au |

Effective occupational health risk management involves implementing control measures to prevent worker exposure. Given its classification as a corrosive substance, this includes the use of appropriate personal protective equipment (PPE), such as gloves, eye protection, and protective clothing, to prevent skin and eye contact industrialchemicals.gov.au. Engineering controls, such as closed systems and ventilation, should be in place to minimize inhalation exposure.

Environmental risk management focuses on preventing the release of this compound into the environment. Safety measures during its use and disposal are crucial cymitquimica.com. This includes proper containment, waste treatment, and adherence to regulations governing the disposal of hazardous chemicals to protect water and soil from contamination.

Analytical Methodologies for Detection and Quantification of 2,4 Dichloro 5 Methylphenol

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, detection, and quantification of 2,4-Dichloro-5-methylphenol in various environmental and biological matrices. These methods offer high resolution and sensitivity, allowing for the accurate measurement of this compound even at trace levels. The choice of chromatographic method and detector depends on the sample matrix, the required level of sensitivity, and the purpose of the analysis.

Gas Chromatography (GC) with Various Detectors (FID, ECD)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a stationary phase and a mobile gas phase. For underivatized phenols, a Flame Ionization Detector (FID) can be used. settek.comepa.gov FID is a robust and widely applicable detector that provides a response proportional to the mass of carbon atoms in the analyte. However, for chlorinated compounds like this compound, an Electron Capture Detector (ECD) offers significantly higher sensitivity. nih.gov The ECD is highly selective for electrophilic compounds, such as those containing halogens, making it particularly suitable for detecting chlorinated phenols at very low concentrations.

The use of fused-silica, open-tubular wide-bore columns in GC provides improved resolution, better selectivity, and faster analysis compared to packed columns. epa.govepa.gov For complex mixtures, a dual-column/dual-detector approach can be employed to enhance the reliability of the identification. settek.comepa.gov

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity for Chlorinated Phenols |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the increase in ions produced when the sample is burned in a hydrogen-air flame. | Responds to most organic compounds. | Moderate |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electrophilic analytes. | Highly selective for halogenated compounds, nitro compounds, and conjugated carbonyls. | High |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique provides definitive identification of this compound by furnishing its mass spectrum, which serves as a chemical fingerprint. unito.it The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum of an unknown compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for target analytes. acs.org

For the analysis of phenols, including this compound, GC-MS is often used following a derivatization step to improve chromatographic properties and sensitivity. acs.orgnih.govdphen1.com Common derivatization reagents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents like acetic anhydride (B1165640). acs.orgnih.govs4science.at The resulting derivatives are typically more volatile and less polar, leading to sharper peaks and better separation. acs.orgs4science.at

A typical GC-MS analysis involves injecting the prepared sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum. acs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. chemistryhall.comuni-giessen.de In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass or aluminum plate, serving as the stationary phase. chemistryhall.com The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). chemistryhall.comtanta.edu.eg As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. chemistryhall.com

For the detection of this compound on a TLC plate, various visualization techniques can be employed since the compound is not colored. This can include viewing the plate under UV light if the compound fluoresces or using a visualizing agent that reacts with phenols to produce colored spots. nih.gov While primarily a qualitative technique, quantitative analysis can be performed using a densitometer to measure the intensity of the spots. nih.gov Preparative TLC can also be used to isolate and purify larger amounts of the compound for further analysis. analyticaltoxicology.com

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical process for this compound, as it serves to isolate the analyte from the sample matrix, concentrate it, and remove interfering substances. The choice of extraction technique depends on the nature of the sample (e.g., water, soil, biological tissue) and the subsequent analytical method.

Solid Phase Extraction and Liquid-Liquid Extraction

Solid Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of chlorophenols from aqueous samples. nih.govresearchgate.net SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte of interest from the sample matrix. nih.gov For chlorophenols, polystyrene-divinylbenzene-based sorbents are often employed. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. researchgate.net Key parameters that need to be optimized for efficient extraction include the type and amount of sorbent, sample pH, and the type and volume of the elution solvent. nih.gov Acidification of the water sample is typically required to ensure that the chlorophenols are in their neutral form for effective retention on the sorbent. nih.gov